molecular formula C7H7N5 B8752043 N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE CAS No. 14832-59-8

N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B8752043
CAS No.: 14832-59-8
M. Wt: 161.16 g/mol
InChI Key: JJGVUQXLNNGWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a heterocyclic compound that belongs to the tetrazole family It is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a phenyl group attached to the nitrogen at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of phenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate phenylhydrazone, which then cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of phenylhydrazine and sodium azide, with careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cytochrome P450, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key enzymes highlights its potential as a therapeutic agent .

Comparison with Similar Compounds

Uniqueness: N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both the phenyl and amino groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

14832-59-8

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

N-phenyl-2H-tetrazol-5-amine

InChI

InChI=1S/C7H7N5/c1-2-4-6(5-3-1)8-7-9-11-12-10-7/h1-5H,(H2,8,9,10,11,12)

InChI Key

JJGVUQXLNNGWPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NNN=N2

Origin of Product

United States

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